
Dcpib
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de DCPIB implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo indanona, la cloración y el posterior acoplamiento con ácido butanoico. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizando disolventes y reactivos de grado industrial, y empleando reactores a gran escala para producir this compound en cantidades a granel .
Análisis De Reacciones Químicas
Tipos de Reacciones
DCPIB experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades químicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas, ajustes de pH y el uso de catalizadores para facilitar las reacciones .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir moléculas de this compound modificadas con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Case Studies
- Ischemic Stroke Models : In a study involving a rat model of middle cerebral artery occlusion (MCAO), DCPIB was administered intracisternally and resulted in a notable reduction in infarct volume (26.65% compared to 45.52% in controls) and improved functional recovery post-injury . This suggests its potential as a therapeutic agent in stroke management.
- Cell Culture Studies : In cultured PC12 cells, which serve as an in vitro model for ischemic conditions, this compound treatment significantly decreased cell death induced by oxygen-glucose deprivation (OGD) . This indicates its effectiveness in protecting neuronal cells under stress conditions.
Summary Table: Neuroprotective Effects of this compound
Study Type | Model Used | Key Findings |
---|---|---|
In Vivo | Rat MCAO Model | Reduced infarct volume (26.65%) and improved recovery |
In Vitro | PC12 Cell Culture | Decreased OGD-induced cell death |
Impact on Ion Channels
This compound's inhibition of VRAC has broader implications for cellular physiology beyond neuroprotection. It has been shown to influence ion transport mechanisms, particularly in glial cells where it affects chloride ion currents and cell volume regulation.
Research Insights
- Chloride Ion Regulation : Studies indicate that this compound effectively blocks hypotonic-induced decreases in intracellular chloride concentration ([Cl⁻]i) in various cell types, including astrocytes . This regulation is critical for maintaining cellular homeostasis during osmotic stress.
- Glutamate Transport : Beyond its effects on VRAC, this compound also inhibits glutamate uptake via the GLT-1 transporter, highlighting its multifaceted role in modulating neurotransmitter dynamics .
Summary Table: Effects on Cellular Physiology
Cellular Function | Effect of this compound | Reference |
---|---|---|
Chloride Regulation | Blocks hypotonic-induced [Cl⁻]i decrease | |
Glutamate Transport | Inhibits GLT-1 transporter |
Stroke and Ischemia
The compelling evidence supporting this compound's neuroprotective effects positions it as a potential therapeutic agent for ischemic stroke and related conditions. Its ability to selectively inhibit VRAC could offer a novel approach to mitigating excitotoxic damage during acute neurological events.
Mecanismo De Acción
DCPIB ejerce sus efectos inhibiendo selectivamente los canales de aniones regulados por volumen. Se une al filtro de selectividad del canal, bloqueando la conducción iónica y evitando que el canal se abra en respuesta a estímulos osmóticos. Esta inhibición afecta varios procesos celulares, incluida la regulación del volumen celular, la proliferación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-(2-butil-6,7-dicloro-2-ciclopentil-2,3-dihidro-1-oxo-1H-inden-5-il)oxobutírico: Un compuesto estrechamente relacionado con efectos inhibitorios similares sobre VRAC.
Diclorofenolindofenol: Otro compuesto utilizado en reacciones redox y como colorante redox.
Unicidad
DCPIB es único debido a su alta selectividad y potencia como inhibidor de VRAC. A diferencia de otros compuestos similares, this compound se ha estudiado ampliamente y se utiliza ampliamente en la investigación científica para investigar el papel de VRAC en varios procesos celulares .
Actividad Biológica
DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a selective inhibitor of volume-regulated anion channels (VRAC). Its biological activity has been extensively studied across various cellular and physiological contexts, revealing both therapeutic potential and mechanisms of action.
This compound primarily functions as a blocker of VRAC, which are crucial for osmoregulation and cellular volume control. It has been shown to inhibit the swelling-activated chloride current (ICl,swell) in different cell types, including rat pancreatic β-cells (IC50 ~ 2 μM) and cardiovascular tissues (IC50 = 4.1 μM) . Additionally, this compound impacts mitochondrial function by inhibiting complexes I, II, and III of the electron transport chain, leading to reduced ATP production and altered mitochondrial membrane potential .
Inhibition of Angiogenesis
Recent studies have highlighted this compound's role in inhibiting angiogenesis. In an in vivo model of corneal suture and myocardial infarction, this compound administration significantly reduced neovascularization and endothelial cell proliferation. Specifically, it suppressed the total and phosphorylated levels of VEGFR2, a key receptor in angiogenic signaling pathways . The effects were quantified using slit-lamp biomicroscopy and immunofluorescence staining, demonstrating a marked decrease in CD31-positive endothelial cells following treatment with this compound .
Impact on Cellular Functions
This compound has been shown to affect various cellular processes:
- Insulin Secretion : It inhibits glucose-stimulated insulin secretion in β-cells by blocking VRAC and indirectly activating KATP channels .
- Cellular Proliferation and Migration : In human umbilical vein endothelial cells (HUVECs), this compound reduced tube formation and migration, essential for angiogenesis .
- Neuroprotection : In models of cerebral ischemia, this compound exhibited neuroprotective effects by reducing infarct volume when administered locally, though systemic administration was less effective .
Study 1: Angiogenesis Inhibition
In a controlled study using mouse models, this compound was administered via subconjunctival injection or eye drops. Results indicated significant inhibition of corneal neovascularization at doses of 10 μM and 300 μM on days 10 and 14 post-treatment. The study utilized semi-quantitative scoring to assess neovascularization, confirming the compound's efficacy in reducing angiogenic activity .
Study 2: Neuroprotective Effects
A study investigating the effects of this compound in a rat model of reversible middle cerebral artery occlusion demonstrated that local administration led to a significant reduction in glutamate levels during ischemic conditions. This suggests that this compound may help mitigate excitotoxicity associated with ischemic injury .
Summary Table of Biological Activities
Activity | Description | IC50 / Concentration |
---|---|---|
VRAC Blockade | Inhibits swelling-activated chloride currents | ~2 μM (β-cells), 4.1 μM (cardiovascular tissues) |
Mitochondrial Function | Suppresses ATP production; inhibits electron transport chain complexes | 10 μM |
Angiogenesis Inhibition | Reduces endothelial cell proliferation and migration | 10 μM (in vivo) |
Neuroprotection | Decreases infarct volume in ischemia model | Local administration |
Propiedades
IUPAC Name |
4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKGTPJPBOQECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435165 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82749-70-0 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DCPIB | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.